molecular formula C10H10N2S B1517594 N-(thiophen-3-ylmethyl)pyridin-3-amine CAS No. 1019559-79-5

N-(thiophen-3-ylmethyl)pyridin-3-amine

Cat. No.: B1517594
CAS No.: 1019559-79-5
M. Wt: 190.27 g/mol
InChI Key: KWFURRGBEZMQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-3-ylmethyl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and an amine group

Synthetic Routes and Reaction Conditions:

  • Thiophen-3-ylmethyl Halide Reaction: The synthesis of this compound can begin with thiophen-3-ylmethyl halide reacting with pyridin-3-amine under suitable conditions.

  • Reduction and Substitution Reactions: These reactions often require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction: Reduced amines and other reduced forms.

  • Substitution: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(thiophen-3-ylmethyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

  • N-(thiophen-3-ylmethyl)butan-2-amine

  • N-(thiophen-3-ylmethyl)cyclopentanamine

  • N-(thiophen-3-ylmethyl)cyclohexanamine

Uniqueness: N-(thiophen-3-ylmethyl)pyridin-3-amine stands out due to its pyridine ring, which imparts unique chemical and biological properties compared to its analogs

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFURRGBEZMQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-3-ylmethyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(thiophen-3-ylmethyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
N-(thiophen-3-ylmethyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
N-(thiophen-3-ylmethyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
N-(thiophen-3-ylmethyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
N-(thiophen-3-ylmethyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.